molecular formula C23H31N5O B6447157 1-(4-benzylpiperidin-1-yl)-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]ethan-1-one CAS No. 2549039-06-5

1-(4-benzylpiperidin-1-yl)-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B6447157
CAS No.: 2549039-06-5
M. Wt: 393.5 g/mol
InChI Key: DQKHWJQVAGPGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Benzylpiperidin-1-yl)-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]ethan-1-one is a chemical compound of interest in medicinal chemistry and neuroscience research. This molecule features a hybrid structure incorporating two pharmaceutically significant moieties: a 4-benzylpiperidine group and a 4-methylpyrimidin-2-yl piperazine group, linked by a ketone bridge. The 4-benzylpiperidine scaffold is a recognized pharmacophore in scientific literature. Research on this core structure indicates that it can exhibit activity as a monoamine releasing agent, with documented selectivity for dopamine and norepinephrine release over serotonin . Furthermore, derivatives of 4-benzylpiperidine have been investigated for their potential as NMDA receptor antagonists, which is a relevant mechanism for studying neurological conditions . Concurrently, the 4-(4-methylpyrimidin-2-yl)piperazine segment of the molecule is a structural feature found in compounds designed to target various neurological pathways . The integration of these two subunits into a single molecule suggests potential for polypharmacology, making it a compelling candidate for researchers exploring multi-target ligands, particularly in the context of complex disorders of the central nervous system . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety protocols.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O/c1-19-7-10-24-23(25-19)28-15-13-26(14-16-28)18-22(29)27-11-8-21(9-12-27)17-20-5-3-2-4-6-20/h2-7,10,21H,8-9,11-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKHWJQVAGPGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The table below compares key structural features and reported activities of the target compound with analogues from the literature:

Compound Name Key Structural Differences Pharmacological Activity/Findings Reference
Target Compound 4-Benzylpiperidine + 4-methylpyrimidin-2-yl-piperazine Hypothesized dual activity (e.g., receptor antagonism, PARP inhibition) based on structural motifs
1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone Phenyl group replaces methylpyrimidine on piperazine Potential CNS activity (e.g., serotonin receptor modulation) inferred from similar scaffolds
1-(4-(4-Fluorobenzyl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one Fluorobenzyl-piperazine + bromophenyl-ethanone Evaluated for binding affinity to monoamine transporters; fluorine enhances metabolic stability
1-(4-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one (QD10) Benzoylphenoxypropyl-piperazine + ethanone Dual histamine H3 receptor antagonism and antioxidant activity (IC50 ~ 1–10 μM)
2-(4-Chlorophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one Chlorophenyl-ethanone + pyrimidinyl-piperazine PARP1 inhibition (IC50 ~ 18 μM); induces apoptosis in breast cancer cells
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[2-(thiophen-2-yl)-1H-indol-1-yl]ethanone Fluorophenyl-piperazine + thiophene-indole Screening compound for kinase or GPCR targets; thiophene enhances π interactions

Key Observations

Substituent Effects on Activity: Electron-withdrawing groups (e.g., fluorine in , chlorine in ) improve target binding and metabolic stability. Bulky aromatic groups (e.g., benzoylphenoxy in ) enhance receptor selectivity but may reduce bioavailability.

Synthetic Strategies: Piperazine-piperidine ethanones are typically synthesized via reductive amination (e.g., NaBH3CN-mediated coupling in ) or nucleophilic substitution (e.g., microwave-assisted aryl coupling in ).

Structure-Activity Relationships (SAR): Piperazine substituents dictate receptor specificity: methylpyrimidine may favor PARP or kinase inhibition , while benzyl/fluorophenyl groups align with CNS targets . Ethanol bridges modulate conformational flexibility; shorter linkers (e.g., ethanone vs.

Q & A

Q. Resolution Strategy :

Replicate studies using standardized protocols (e.g., NIH Assay Guidance Manual).

Perform orthogonal assays (e.g., SPR for binding affinity and cell-based functional assays) .

What computational methods are effective for predicting off-target interactions of this compound?

Q. Advanced Research Focus

  • Pharmacophore Modeling : Identify shared features (e.g., hydrogen-bond acceptors, aromatic rings) with known off-targets (e.g., dopamine D2 receptor) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., 100-ns simulations in GROMACS) to predict selectivity .
  • Machine Learning : Use QSAR models trained on ChEMBL data to rank potential off-targets .

Validation : Compare predictions with experimental kinase profiling panels (e.g., Eurofins DiscoverX) .

How to design experiments to evaluate metabolic stability in preclinical models?

Q. Basic Research Focus

  • In Vitro Assays :
    • Liver Microsomes : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH; monitor parent compound depletion via LC-MS/MS .
    • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • In Vivo Studies : Administer to Sprague-Dawley rats (IV/PO) and calculate bioavailability (AUC0–24h ratios) .

Advanced Consideration : Use deuterated analogs to block metabolic hot spots (e.g., benzylic positions) and extend half-life .

What analytical techniques are critical for characterizing this compound’s stereochemical purity?

Q. Basic Research Focus

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .
  • NMR Spectroscopy : <sup>1</sup>H-NMR coupling constants (e.g., J = 10–12 Hz for trans piperazine conformers) confirm stereochemistry .
  • X-ray Crystallography : Resolve absolute configuration; compare with Cambridge Structural Database entries (e.g., CCDC 2092698) .

How does the compound’s logP influence its blood-brain barrier (BBB) permeability?

Q. Advanced Research Focus

  • logP Optimization : Ideal logP 2–3 (predicted via ChemAxon) balances solubility and membrane permeability .
  • In Silico Models : Use BBB score algorithms (e.g., SwissADME) to predict penetration .
  • Experimental Validation : Perform parallel artificial membrane permeability assays (PAMPA-BBB) .

Data Interpretation : Compounds with polar surface area >80 Ų may require prodrug strategies for CNS delivery .

What strategies mitigate toxicity risks associated with piperazine-containing compounds?

Q. Advanced Research Focus

  • Ames Test : Screen for mutagenicity using TA98 and TA100 strains .
  • hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC50 >10 µM preferred) .
  • Structural Mitigation : Replace piperazine with azepane to reduce hERG binding while retaining target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.